6-Ethoxy-N~2~-propyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-Ethoxy-N~2~-propyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-N~2~-propyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with appropriate amines. The process begins with the addition of cyanuric chloride to a solvent under controlled temperature conditions. Ammonia gas is then introduced to the reaction mixture, followed by the addition of propylamine and ethoxyamine. The reaction is maintained at specific temperatures to ensure the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-N~2~-propyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy or propyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to form corresponding amines and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Ethoxy-N~2~-propyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Agriculture: It is used as a herbicide to control weed growth in crop fields.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethoxy-N~2~-propyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In agricultural applications, it inhibits photosynthesis in weeds by binding to the D1 protein of photosystem-II, blocking electron transfer and ultimately leading to the death of the plant . In pharmaceutical applications, its mechanism of action is still under investigation, but it is believed to interfere with cellular processes in target organisms .
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-N-isopropyl-N′-[2-(4-morpholinyl)ethyl]-1,3,5-triazine-2,4-diamine: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine: Another triazine derivative with different substituents, used in different applications.
Uniqueness
6-Ethoxy-N~2~-propyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of ethoxy and propyl groups, which confer distinct chemical and biological properties. Its effectiveness as a herbicide and potential pharmaceutical applications make it a compound of significant interest in various fields .
I
Properties
CAS No. |
62096-89-3 |
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Molecular Formula |
C8H15N5O |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
6-ethoxy-2-N-propyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H15N5O/c1-3-5-10-7-11-6(9)12-8(13-7)14-4-2/h3-5H2,1-2H3,(H3,9,10,11,12,13) |
InChI Key |
MZNVESWNYAHVCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)N)OCC |
Origin of Product |
United States |
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